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Compound of Interest

Compound Name: Parethoxycaine hydrochloride

Cat. No.: B086068 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available spectroscopic data for

Parethoxycaine hydrochloride (CAS 136-46-9), a local anesthetic. The following sections

detail the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) data, along with generalized experimental protocols for acquiring such spectra. This

document is intended to serve as a valuable resource for researchers and professionals

engaged in the analysis and development of pharmaceutical compounds.

Spectroscopic Data Summary
The spectroscopic data for Parethoxycaine and its hydrochloride salt are compiled from various

databases. While a complete experimental dataset for the hydrochloride salt is not publicly

available, the following tables summarize the most relevant accessible information.

Table 1: ¹H NMR Spectroscopic Data of Parethoxycaine
(Free Base)
The following proton NMR data was obtained for the free base of Parethoxycaine in deuterated

chloroform (CDCl₃) at 400 MHz.
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Chemical Shift (δ) ppm Multiplicity

1.05 Triplet

1.41 Triplet

2.61 Quartet

2.85 Triplet

4.03 Quartet

4.30 Triplet

6.88 Doublet

7.95 Doublet

Data sourced from the Human Metabolome Database (HMDB).

Table 2: ¹³C NMR Spectroscopic Data of Parethoxycaine
Hydrochloride
As of the latest search, a publicly accessible, detailed experimental ¹³C NMR spectrum for

Parethoxycaine hydrochloride is not available.

Table 3: Mass Spectrometry Data of Parethoxycaine
(Free Base)
The following mass spectrometry data is for the free base of Parethoxycaine, obtained via Gas

Chromatography-Mass Spectrometry (GC-MS).[1]

Mass-to-Charge Ratio
(m/z)

Relative Intensity Proposed Fragment

86 Base Peak [CH₂=N(CH₂CH₃)₂]⁺

265 Parent Peak [M]⁺
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Data corresponds to NIST number 408679.[1] A complete list of fragment intensities is not

publicly available.

Table 4: IR Spectroscopic Data of Parethoxycaine
Hydrochloride
As of the latest search, a publicly accessible, detailed experimental IR spectrum for

Parethoxycaine hydrochloride is not available.

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are intended to serve as a guide and may require optimization for

specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation: A sample of Parethoxycaine hydrochloride (typically 5-10 mg for ¹H,

20-50 mg for ¹³C) is dissolved in a suitable deuterated solvent (e.g., Deuterated Chloroform -

CDCl₃, Deuterium Oxide - D₂O, or Dimethyl Sulfoxide-d₆ - DMSO-d₆) in a 5 mm NMR tube. A

small amount of a reference standard, such as Tetramethylsilane (TMS), may be added for

chemical shift calibration.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Data Acquisition:

The spectrometer is tuned and locked onto the deuterium signal of the solvent.

Shimming is performed to optimize the homogeneity of the magnetic field.

For ¹H NMR, a standard pulse sequence is used to acquire the spectrum. Key parameters

include the spectral width, acquisition time, and number of scans.
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For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the

spectrum. A larger number of scans is usually required due to the lower natural abundance

of the ¹³C isotope.

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-

corrected, and baseline-corrected to obtain the final spectrum. Chemical shifts are

referenced to the internal standard.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Preparation: A dilute solution of Parethoxycaine hydrochloride is prepared in a

volatile solvent compatible with the ionization technique (e.g., methanol or acetonitrile for

Electrospray Ionization - ESI).

Instrumentation: A mass spectrometer equipped with a suitable ionization source (e.g., ESI

or Electron Ionization - EI) and mass analyzer (e.g., Quadrupole, Time-of-Flight - TOF, or

Orbitrap) is used. For GC-MS, the sample is introduced via a gas chromatograph.

Data Acquisition:

Direct Infusion ESI-MS: The sample solution is introduced directly into the ionization

source at a constant flow rate. The mass spectrometer is set to scan a relevant m/z range.

GC-EI-MS: The sample is injected into the GC, where it is vaporized and separated on a

capillary column. The separated components then enter the EI source, where they are

fragmented and analyzed by the mass spectrometer.

Data Analysis: The resulting mass spectrum shows the relative abundance of different ions

as a function of their m/z ratio. The molecular ion peak confirms the molecular weight, and

the fragmentation pattern provides structural information.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Methodology:

Sample Preparation: For a solid sample like Parethoxycaine hydrochloride, the Attenuated

Total Reflectance (ATR) technique is commonly used. A small amount of the solid powder is

placed directly onto the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding

the sample with potassium bromide and pressing it into a thin disk.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty ATR crystal or a blank KBr pellet is

first recorded. The sample is then placed in the beam path, and the sample spectrum is

acquired. The instrument records the interferogram, which is then Fourier-transformed to

produce the IR spectrum.

Data Analysis: The spectrum displays the percentage of transmittance or absorbance of

infrared radiation at different wavenumbers (cm⁻¹). The characteristic absorption bands are

correlated to specific functional groups within the molecule.

Visualizations
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a

pharmaceutical compound like Parethoxycaine hydrochloride.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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